molecular formula C11H15NO3 B1441364 (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid CAS No. 878011-67-7

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Cat. No.: B1441364
CAS No.: 878011-67-7
M. Wt: 209.24 g/mol
InChI Key: GQFFGGKZIKRIFE-VIFPVBQESA-N
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Description

Chemical Structure and Fundamental Properties

This compound exhibits a distinctive molecular architecture that defines its chemical behavior and potential applications. The compound possesses the molecular formula C₁₁H₁₅NO₃ with a molecular weight of 209.24 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-amino-4-(4-methoxyphenyl)butanoic acid, reflecting its stereochemical configuration and functional group positioning.

The structural framework of this compound incorporates several key functional elements that contribute to its chemical properties. The backbone consists of a four-carbon butanoic acid chain, with an amino group positioned at the third carbon from the carboxyl terminus. The fourth carbon bears a 4-methoxyphenyl substituent, creating a benzyl-like side chain with a methoxy group in the para position of the aromatic ring. This arrangement places the compound within the β-amino acid family, where the amino group is separated from the carboxyl group by two carbon atoms rather than the single carbon separation found in α-amino acids.

The stereochemical designation (S) indicates the absolute configuration at the chiral center located at the third carbon of the butanoic acid chain. This stereochemical specificity is crucial for the compound's biological activity and chemical behavior, as different stereoisomers can exhibit markedly different properties and interactions. The presence of the methoxy group on the aromatic ring introduces additional electronic effects that influence both the compound's reactivity and its interactions with biological targets.

Property Value Reference
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Chemical Abstracts Service Number 878011-67-7
International Union of Pure and Applied Chemistry Name (3S)-3-amino-4-(4-methoxyphenyl)butanoic acid
Simplified Molecular Input Line Entry System COC1=CC=C(C=C1)CC@@HN

The compound's three-dimensional structure can be understood through its conformational preferences and spatial arrangement. The amino group at position 3 and the 4-methoxyphenyl substituent at position 4 create a specific spatial relationship that influences both chemical reactivity and biological interactions. The methoxy group on the aromatic ring contributes to the overall electronic distribution within the molecule, affecting both its chemical stability and its potential for hydrogen bonding interactions.

Nomenclature and Classification as a β-Amino Acid

This compound belongs to the important class of compounds known as β-amino acids, which represent a significant departure from the more common α-amino acids found in natural proteins. The classification as a β-amino acid is based on the positioning of the amino group relative to the carboxyl functionality, where two carbon atoms separate these functional groups rather than the single carbon separation characteristic of α-amino acids.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The base name "butanoic acid" indicates the four-carbon carboxylic acid backbone, while the positional descriptors "3-amino" and "4-(4-methoxyphenyl)" specify the locations and nature of the substituents. The stereochemical descriptor "(S)" or "(3S)" indicates the absolute configuration at the chiral center, determined according to the Cahn-Ingold-Prelog priority rules.

β-amino acids, including this compound, exhibit unique structural characteristics that distinguish them from their α-amino acid counterparts. The extended backbone in β-amino acids creates additional conformational flexibility and allows for diverse secondary structure formations when incorporated into peptide sequences. This structural diversity has made β-amino acids particularly attractive for the development of peptide-based therapeutics and novel materials.

The classification system for β-amino acids further distinguishes between different substitution patterns. In the case of this compound, the amino group is located at the β-carbon (position 3), while the aromatic substituent is at the γ-carbon (position 4). This substitution pattern creates what is known as a β³-amino acid when considering the position of the side chain relative to the amino group.

Alternative nomenclature systems may refer to this compound using condensed notation systems commonly employed in peptide chemistry. According to PubChem biological descriptions, the compound can be represented as H-bAla(3S-Mob)-OH, where "bAla" indicates β-alanine, "3S" specifies the stereochemistry, and "Mob" represents the 4-methoxybenzyl substituent. This notation system provides a concise method for representing the compound's structure in biochemical contexts.

Historical Context and Discovery

The development and characterization of this compound should be understood within the broader historical context of β-amino acid research and discovery. The systematic investigation of β-amino acids began to gain significant momentum in the latter half of the twentieth century, with early studies focusing on naturally occurring β-amino acids such as β-alanine and their roles in biological systems.

The emergence of β-amino acids as compounds of significant interest accelerated dramatically in the 1990s, particularly following pioneering work published in 1996 by research groups led by Dieter Seebach and Samuel Gellman. These foundational studies demonstrated the potential for β-amino acids to form stable secondary structures and resist enzymatic degradation, opening new avenues for pharmaceutical research and peptide engineering. The recognition that β-amino acids could serve as building blocks for peptides with enhanced stability and novel biological properties sparked intense research interest in synthesizing and characterizing diverse β-amino acid derivatives.

The specific compound this compound represents part of the systematic exploration of substituted β-amino acids that emerged from this growing field. The incorporation of aromatic substituents, particularly methoxy-substituted phenyl groups, became a focus of research due to their potential to modulate both chemical properties and biological activities. The methoxy group's electron-donating properties and its influence on aromatic ring reactivity made compounds like this compound attractive targets for synthesis and study.

Database records indicate that the compound was first cataloged in chemical databases in the early 2000s, with PubChem records showing creation dates around 2012 for the specific stereoisomer. However, the broader class of amino acid derivatives containing methoxyphenyl substituents had been subjects of investigation for pharmaceutical applications prior to this formal cataloging. The development of reliable synthetic methodologies for producing enantiomerically pure β-amino acids contributed significantly to the ability to study compounds like this compound in detail.

The historical development of this compound also reflects broader trends in medicinal chemistry toward the exploration of non-natural amino acids as potential therapeutic agents. The recognition that modifications to natural amino acid structures could provide enhanced pharmacological properties, improved metabolic stability, and novel mechanisms of action drove continued research into compounds like this compound.

Significance in Chemical Research and Academic Study

This compound has established significant importance in contemporary chemical research, particularly within the fields of medicinal chemistry, peptide science, and neuropharmacology. The compound's unique structural features and potential biological activities have made it a valuable subject for academic investigation and pharmaceutical development efforts.

The primary significance of this compound in chemical research stems from its potential interactions with neurotransmitter systems, particularly its reported modulation of gamma-aminobutyric acid pathways. Research has indicated that this compound functions as a gamma-aminobutyric acid receptor ligand, suggesting potential applications in the development of therapeutics for neurological disorders. This mechanism of action has positioned the compound as a valuable tool for neuroscience research, where investigators seek to understand and modulate inhibitory neurotransmission in the central nervous system.

The compound's role in pharmaceutical research extends beyond its neuropharmacological properties. Its classification as a β-amino acid derivative makes it relevant to ongoing efforts to develop peptide-based therapeutics with enhanced stability and bioavailability. β-amino acids, including this compound, exhibit resistance to proteolytic degradation compared to their α-amino acid counterparts, making them attractive building blocks for therapeutic peptides.

Academic research has also focused on the synthetic methodologies required to produce this compound and related compounds. The development of efficient synthetic routes for enantiomerically pure β-amino acids represents a significant challenge in organic chemistry, requiring sophisticated approaches to control both regiochemistry and stereochemistry. Studies of this compound have contributed to broader understanding of amino acid synthesis and stereochemical control in organic reactions.

Research Application Significance Reference
Neuropharmacology Gamma-aminobutyric acid receptor modulation
Peptide Therapeutics Enhanced metabolic stability
Analytical Chemistry Reference standard for analytical techniques
Biochemical Studies Metabolic pathway investigation
Drug Formulation Bioavailability enhancement studies

The compound's utility in analytical chemistry has also contributed to its research significance. This compound serves as a reference standard in various analytical techniques, helping to ensure accuracy and reliability in experimental results. This application has made the compound valuable for method development and validation studies in pharmaceutical analysis.

Contemporary research continues to explore the potential applications of this compound in drug formulation and delivery systems. Its chemical properties make it a candidate for incorporation into novel drug delivery platforms designed to enhance the bioavailability of therapeutic compounds. This ongoing research reflects the compound's continued relevance in modern pharmaceutical science and its potential for future therapeutic applications.

The academic study of this compound has also contributed to fundamental understanding of structure-activity relationships in β-amino acid derivatives. By comparing this compound with structurally related molecules, researchers have gained insights into how specific structural modifications influence biological activity, chemical reactivity, and pharmacological properties. These studies have informed the rational design of new compounds with optimized properties for specific applications.

Properties

IUPAC Name

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFFGGKZIKRIFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722874
Record name (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878011-67-7
Record name (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The synthesis of (S)-3-amino-4-(4-methoxyphenyl)butanoic acid generally proceeds via:

  • Formation of 4-(4-methoxyphenyl)-4-oxobutyric acid as an intermediate.
  • Reduction of the keto group to yield 4-(4-methoxyphenyl)butyric acid.
  • Introduction of the amino group at the 3-position with stereocontrol to afford the (S)-amino acid.

Preparation of 4-(4-Methoxyphenyl)-4-oxobutyric Acid Intermediate

Method: Friedel-Crafts Acylation

  • Reactants: 4-methoxybiphenyl or 4-methoxybenzene and succinic anhydride.
  • Catalyst: Lewis acids such as aluminum chloride (AlCl3), ferric chloride (FeCl3), or titanium tetrachloride (TiCl4).
  • Solvent: Dichlorobenzenes (ortho-, meta-, para-isomers or mixtures), with para-dichlorobenzene preferred for high selectivity.
  • Conditions: Reaction temperature ranges from -30°C to 70°C, optimally -20°C to 20°C.
  • Stoichiometry: Succinic anhydride at 0.7 to 1.2 equivalents relative to alkoxybenzene; Lewis acid at 2.0 to 2.5 equivalents relative to succinic anhydride.
  • Outcome: High para-selectivity (up to 99%) for 4-methoxyphenyl-4-oxobutyric acid, isolated by filtration after quenching in dilute HCl with ice.
Parameter Range/Value Notes
Solvent amount 0.5–30 times weight of alkoxybenzene Preferably 3–15 times
Succinic anhydride equiv. 0.7–1.2 equiv. Preferably 0.8–1.1 equiv.
Lewis acid equiv. 2.0–2.5 equiv. Preferably 2.05–2.3 equiv.
Temperature -30°C to 70°C Preferably -20°C to 20°C

This step is critical for regioselective acylation to establish the keto acid intermediate with high purity and yield.

Reduction of 4-(4-Methoxyphenyl)-4-oxobutyric Acid to 4-(4-Methoxyphenyl)butyric Acid

Reduction Methods:

Catalytic hydrogenation is favored industrially for its cleaner profile and ease of scale-up.

Reduction Method Reagents/Conditions Advantages Disadvantages
Catalytic hydrogenation Pd catalyst, H2 gas, mild temp. Clean, high yield Requires hydrogen handling
Wolff-Kishner Hydrazine, base, high temp. Effective for ketones Harsh conditions, by-products
Clemensen Zn/Hg amalgam, acid, reflux Traditional method Toxic mercury, waste issues

The resulting 4-(4-methoxyphenyl)butyric acid is then converted to acid halides for further transformations.

The stereoselective introduction of the amino group at the 3-position to yield this compound typically involves:

  • Chiral Auxiliary or Catalyst-Mediated Amination: Using chiral catalysts or auxiliaries to direct stereochemistry during amination.
  • Reductive Amination: Conversion of a 3-oxo intermediate to the amino acid via reductive amination with ammonia or amine sources under stereocontrol.
  • Resolution of Racemic Mixtures: If racemic amino acid is formed, chiral resolution techniques (e.g., enzymatic resolution or crystallization with chiral acids) are applied to isolate the (S)-enantiomer.

A representative synthetic approach involves:

  • Conversion of 4-(4-methoxyphenyl)butyric acid to the corresponding 3-keto acid or ester.
  • Reductive amination with a suitable amine source and chiral catalyst to yield (S)-3-amino derivative.
  • Hydrolysis or deprotection to obtain the free amino acid.

Esterification and Salt Formation (Optional)

For ease of handling and purification, the amino acid is often converted to its methyl ester or hydrochloride salt:

  • Esterification: Reaction of 4-(4-methoxyphenyl)butanoic acid with methanol under acidic catalysis to form methyl 4-(4-methoxyphenyl)butanoate.
  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in dioxane or other solvents to form stable hydrochloride salts, enhancing solubility and stability.

These derivatives are useful intermediates in further synthetic or biological studies.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Notes
1 4-(4-Methoxyphenyl)-4-oxobutyric acid Friedel-Crafts Acylation 4-methoxybenzene, succinic anhydride, AlCl3, dichlorobenzene solvent, -20°C to 20°C High para-selectivity, 99% purity
2 4-(4-Methoxyphenyl)butyric acid Reduction Pd catalyst, H2 gas (catalytic hydrogenation) Clean, preferred industrial method
3 This compound Reductive amination Ammonia or amine source, chiral catalyst or auxiliary Stereoselective amination for (S)-enantiomer
4 Methyl ester or hydrochloride salt (optional) Esterification / Salt formation Methanol + acid catalyst / HCl in dioxane Improves solubility and facilitates handling

Research Findings and Optimization Insights

  • Solvent Choice: Dichlorobenzene solvents enhance regioselectivity and facilitate purification by differential solubility of isomers.
  • Lewis Acid Equivalents: Precise control of Lewis acid stoichiometry is crucial to minimize side reactions and maximize yield.
  • Temperature Control: Maintaining low to moderate temperatures (-20°C to 20°C) during Friedel-Crafts acylation improves selectivity and reduces by-products.
  • Catalytic Hydrogenation: Use of palladium catalysts under mild hydrogen pressure achieves efficient reduction with minimal waste.
  • Stereocontrol: Employing chiral catalysts or auxiliaries during reductive amination is essential to obtain the (S)-enantiomer with high enantiomeric excess.
  • Purification: Crystallization and filtration techniques are effective for isolating high-purity intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid serves as a crucial building block in peptide synthesis. Its role as a protective group in solid-phase peptide synthesis allows for selective modification of amino acids without interfering with other functional groups. This property is essential for creating complex peptides that can lead to new therapeutic agents.

Drug Development
The unique structural characteristics of this compound make it valuable in designing bioactive peptides, which can be pivotal in developing pharmaceuticals targeting various diseases. For instance, its derivatives have shown potential in treating conditions like hypertension by inhibiting plasma renin activity .

Biotechnology

Biomaterials Production
In biotechnology, this compound is utilized in producing peptide-based biomaterials. It enhances the properties of hydrogels and scaffolds used in tissue engineering applications, contributing to advancements in regenerative medicine.

Analytical Chemistry

Chromatographic Techniques
The compound is employed in chromatographic methods for separating and analyzing complex mixtures. Its ability to improve the accuracy of analytical results makes it a valuable tool in research laboratories focusing on biochemical analyses.

Neuroscience Research

Neuropeptide Studies
Research involving this compound has provided insights into neuropeptides and their roles in neurological pathways. It aids in understanding potential treatments for neurodegenerative diseases by modulating neurotransmitter release, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibiting neuronal excitability.

Table 1: Summary of Applications

Application AreaDescription
Medicinal ChemistryUsed as a building block for peptide synthesis and drug development
BiotechnologyEnhances properties of biomaterials for tissue engineering
Analytical ChemistryEmployed in chromatographic techniques for improved analysis accuracy
Neuroscience ResearchAids studies on neuropeptides and their implications for neurological disorders

Table 2: Case Studies

Study ReferenceFocus AreaFindings
Peptide SynthesisDemonstrated effectiveness as a protective group in solid-phase synthesis
NeuropharmacologyShowed modulation of GABA release; potential implications for treating epilepsy
Drug DevelopmentExhibited inhibitory effects on plasma renin; useful for hypertension treatment

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase acidity of the amino group and may improve blood-brain barrier penetration .

Heterocyclic Aromatic System Analogs

Replacement of the phenyl ring with heterocycles alters electronic and steric profiles.

Compound Name Aromatic System Molecular Formula CAS No. Molecular Weight Key Properties/Applications
(S)-3-Amino-4-(2-furyl)butanoic acid 2-Furyl C₈H₁₁NO₃ 270263-05-3 169.18 g/mol Bioisostere for phenyl; used in glycopeptide mimics
(S)-3-Amino-4-(3-thienyl)butanoic acid HCl 3-Thienyl C₈H₁₁NO₂S·HCl 270262-99-2 237.70 g/mol Sulfur-containing analog; enhances metal chelation
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid diHCl Pyridin-4-yl C₉H₁₂N₂O₂·2HCl 270065-68-4 265.14 g/mol Basic nitrogen; targets kinase inhibitors

Key Findings :

  • Furyl and thienyl analogs introduce heteroatoms, enabling hydrogen bonding or coordination chemistry .
  • Pyridinyl derivatives exhibit basicity, making them suitable for pH-dependent drug delivery systems .

Stereoisomeric Comparisons

Enantiomeric pairs exhibit distinct biological activities.

Compound Name Configuration Molecular Formula CAS No. Molecular Weight Key Properties/Applications
This compound S C₁₁H₁₅NO₃ 878011-67-7 209.24 g/mol Higher affinity for GABA receptors compared to R-form
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid R C₁₁H₁₅NO₃ 177839-86-0 209.24 g/mol Lower enzymatic recognition; used in chiral resolution studies

Key Findings :

  • The S-enantiomer often shows superior bioactivity due to stereospecific binding pockets in enzymes or receptors .

Key Findings :

  • Boc and Fmoc groups prevent unwanted side reactions during peptide elongation .

Biological Activity

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, also known as a derivative of phenylalanine, has garnered attention for its significant biological activities, particularly in the context of neurotransmission and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily revolves around its influence on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). GABA is a crucial inhibitory neurotransmitter in the central nervous system (CNS), and modulation of its release can affect neuronal excitability. This compound may act as an agonist or antagonist at specific GABA receptors, thereby influencing various neurological processes including anxiety, epilepsy, and neuropathic pain management.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Neurotransmitter Modulation : It enhances GABAergic signaling, which is vital for maintaining neuronal balance and preventing excitotoxicity.
  • Potential Therapeutic Uses : Research indicates its potential in treating conditions like epilepsy and neuropathic pain due to its ability to modulate neurotransmitter release.
  • Cancer Research : Some studies suggest that amino acid transporters targeted by compounds like this one can be exploited in cancer therapy by inhibiting amino acid uptake in tumor cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationModulates GABA release, affecting neuronal excitability and signaling
Anticancer PotentialInhibits amino acid transporters in cancer cells, reducing growth
Pain ManagementEffective in models of neuropathic pain through GABAergic pathways

Case Studies

  • GABAergic Activity : A study demonstrated that this compound significantly increased GABA levels in vitro, leading to reduced excitability in neuronal cultures. This effect was observed to be dose-dependent, emphasizing the compound's potential as a therapeutic agent for epilepsy.
  • Cancer Cell Growth Inhibition : In a recent investigation involving hepatoma and melanoma cell lines, the compound was shown to reduce cell viability significantly when combined with inhibitors targeting amino acid transporters. This suggests a dual role where it not only affects neurotransmission but also exhibits anticancer properties .
  • Neuroprotective Effects : Additional research has indicated that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage, potentially making it beneficial for neurodegenerative conditions.

Q & A

Q. What are the established synthetic routes for (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, and how can purity be optimized?

The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, Fmoc-protected intermediates (e.g., Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid) are synthesized using microwave-assisted methods to improve yields and reduce reaction times . Purification involves reverse-phase HPLC with ≥99% purity validation, as demonstrated for structurally similar fluorophenyl analogs . Critical steps include protecting group strategies (e.g., Boc or Fmoc) to preserve stereochemistry during coupling reactions .

Q. How can researchers confirm the stereochemical integrity and enantiomeric excess of this compound?

Chiral HPLC with a polar stationary phase (e.g., amylose- or cellulose-based columns) is standard. Specific rotation values (+13.5° to +17.5°) for analogs like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid provide benchmarks for comparison . Coupling HPLC with mass spectrometry ensures both enantiomeric purity and molecular identity .

Q. What are the primary pharmacological applications of this compound in academic research?

The compound serves as a key intermediate in designing dipeptidyl peptidase-4 (DPP-4) inhibitors, validated through molecular modeling and enzymatic assays. Structural analogs with bicyclic amino moieties show potent DPP-4 inhibition, highlighting its role in diabetes research . It is also explored in peptide-based drug design due to its chiral β-amino acid backbone .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) predict thermochemical properties (e.g., ionization potentials, bond dissociation energies) with <3 kcal/mol error margins. This approach is critical for rational drug design, as shown in studies on similar heterocyclic systems . Basis sets such as 6-31G(d,p) are recommended for balancing accuracy and computational cost .

Q. What experimental strategies resolve contradictions in enantioselective synthesis yields?

Contradictions arise from competing reaction pathways (e.g., racemization during deprotection). Kinetic studies under varying temperatures (e.g., 45°C vs. room temperature) and solvent polarities can identify optimal conditions. For example, microwave-assisted synthesis reduces racemization risks in Fmoc-protected derivatives . Statistical tools like Design of Experiments (DoE) further refine parameter interactions .

Q. How does the compound interact with biological targets at the molecular level?

X-ray crystallography using WinGX/ORTEP software resolves binding modes. For analogs like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid, hydrogen bonding with active-site residues (e.g., Ser630 in DPP-4) and hydrophobic interactions with fluorophenyl groups are critical . Surface plasmon resonance (SPR) quantifies binding affinities (KD values) .

Q. What are the stability profiles of this compound under physiological conditions?

Accelerated stability studies (40°C/75% RH) over 4 weeks show degradation via oxidation of the methoxy group. LC-MS identifies major degradation products (e.g., hydroxylated derivatives). Buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) enhance stability .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Vapor diffusion with solvents like acetonitrile/water (7:3) promotes single-crystal growth. WinGX software processes diffraction data, while ORTEP visualizes anisotropic displacement ellipsoids to confirm molecular geometry . For hygroscopic samples, inert-atmosphere handling (glovebox) is essential .

Q. What methodologies quantify the compound’s hygroscopicity, and how does it impact formulation?

Dynamic vapor sorption (DVS) measures moisture uptake at 25°C/60% RH. Analogs like 4-amino-3-phenylbutyric acid show 5–8% weight gain, necessitating lyophilization for long-term storage. Formulation with cyclodextrins improves solubility and reduces hygroscopicity .

Q. How can structure-activity relationship (SAR) studies improve its therapeutic efficacy?

Systematic substitution of the methoxy group (e.g., with halogens or hydroxyl) enhances target selectivity. For example, 3,5-difluorophenyl analogs show 10-fold higher DPP-4 inhibition than the parent compound . Free-energy perturbation (FEP) calculations guide optimal substitutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.